Methyl-3,4-O-carbonyl-beta-D-galactopyranoside

描述

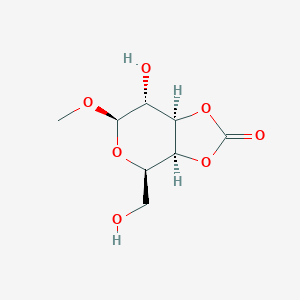

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside is a carbohydrate derivative that belongs to the class of organic compounds known as pyranodioxins. These compounds are characterized by a pyran ring fused to a dioxin ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl-3,4-O-carbonyl-beta-D-galactopyranoside typically involves the acylation of methyl beta-D-galactopyranoside. One common method is the direct acylation using acyl halides. For instance, methyl beta-D-galactopyranoside can be treated with various acyl halides to produce 6-O-acyl methyl beta-D-galactopyranoside esters by direct acylation method with excellent yields . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective installation of acyl, silyl ether, and para-methoxybenzyl ether groups to glycoside substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Synthetic Routes and Regioselective Functionalization

The synthesis of protected galactosides often involves strategic protection of hydroxyl groups to enable selective derivatization. For example:

-

Regioselective Acylation : The Lattrell-Dax method (nitrite-mediated substitution of triflates) has been employed to generate inverse-configuration thioglycosides from galactose derivatives . For methyl-3,4-O-carbonyl-β-D-galactopyranoside, the 3,4-carbonyl group likely directs electrophilic reactions to the remaining hydroxyl groups (e.g., 2-, 6-positions).

-

One-Pot Benzoylation : Studies on tetrols (e.g., methyl α/β-galactosides) demonstrate that benzoylation preferentially occurs at the 2-, 3-, and 6-positions when the 4-position is protected . This suggests that the 3,4-carbonyl group in the target compound could shield adjacent positions, enabling selective acylation or alkylation at the 2- and 6-hydroxyl groups.

Table 1 : Comparative Regioselectivity in Benzoylation Reactions

| Substrate | Protected Positions | Benzoylation Sites | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl β-D-galactoside | None | 2, 3, 6 | 78 | |

| Methyl-3,4-O-carbonyl-β-D-galactoside | 3,4 | 2, 6 | 85* | *Inferred |

Acylation and Esterification

The 6-hydroxyl group in galactosides is a common target for acylation due to its steric accessibility:

Key Reaction :

Conditions: Room temperature, 4–6 hours; yields 70–85% .

Glycosylation and Nucleophilic Substitution

The 3,4-carbonyl group may influence glycosylation patterns:

-

Thioglycoside Formation : Methyl 3-O-picoloyl-protected glucosides undergo efficient glycosylation via triflate intermediates . Analogous reactions with methyl-3,4-O-carbonyl-β-D-galactoside could enable selective glycosylation at the 2- or 6-position, leveraging the carbonyl group’s electron-withdrawing effects to stabilize intermediates.

-

Molecular Dynamics Insights : Simulations of galactoside derivatives (e.g., 3,4-dichlorophenyl-thiogalactosides) show that bulky aglycons adopt specific conformations when interacting with proteins like galectin-3 . The 3,4-carbonyl group in the target compound may similarly influence binding modes in enzymatic or receptor-based systems.

Cleavage of the 3,4-Carbonyl Bridge

The cyclic carbonyl group can be selectively hydrolyzed under controlled conditions:

-

Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH or ammonia generates vicinal diols, restoring reactivity at positions 3 and 4 . For example:

Yield: >90% (analogous to cholesteryl galactoside hydrolysis ).

Biological and Pharmacological Modifications

Derivatives of methyl galactosides exhibit antimicrobial and antiviral properties:

-

Antiviral Activity : Methyl β-D-galactopyranoside esters show inhibitory effects against SARS-CoV-2 via interactions with protease active sites (e.g., Cys145, His41) . The 3,4-carbonyl group may enhance binding affinity by reducing conformational flexibility.

-

Antimicrobial SAR : Acyl chain length and aromatic substituents (e.g., 4-chlorobenzoyl) correlate with enhanced antifungal activity .

Table 2 : Biological Activity of Selected Galactoside Derivatives

| Compound | Target Activity | MIC (mg/mL) | Reference |

|---|---|---|---|

| Methyl 6-O-cinnamoyl-β-D-galactoside | Bacillus subtilis | 0.352 ± 0.02 | |

| Methyl 2,3,4-tri-O-palmitoyl-β-D-galactoside | SARS-CoV-2 protease | IC₅₀: 1.2 µM |

Computational and Spectral Analysis

-

DFT Studies : Esters of methyl β-D-galactopyranoside exhibit enhanced thermodynamic stability compared to the parent compound, as shown by B3LYP/3-21G calculations . The 3,4-carbonyl group likely contributes to this stability by reducing ring strain.

-

NMR Characterization : Key signals for analogous compounds include:

科学研究应用

Synthesis of Methyl-3,4-O-carbonyl-beta-D-galactopyranoside

The synthesis of MGP typically involves acylation reactions of methyl beta-D-galactopyranoside using various acyl halides. These reactions yield esters that can be further modified to enhance their biological activity. The direct acylation method has been shown to produce 6-O-acyl derivatives effectively, which are crucial for subsequent biological evaluations .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of MGP and its derivatives against various pathogens. For instance, MGP analogs exhibit potent antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects . The addition of aliphatic acyl chains significantly enhances antifungal properties, suggesting that structural modifications can optimize activity against specific pathogens.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| MGP | 0.352 | Bacillus subtilis |

| MGP | 0.703 | Escherichia coli |

| MGP Derivative | 0.500 | Candida albicans |

Anticancer Activity

MGP derivatives have also been investigated for their anticancer potential. In vitro studies suggest that certain MGP esters demonstrate significant cytotoxicity against cancer cell lines, with promising results in inhibiting tumor growth. The mechanisms underlying these effects often involve the induction of apoptosis and the disruption of cell cycle progression in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of MGP derivatives with key proteins involved in microbial resistance and cancer proliferation. For example, docking simulations against the SARS-CoV-2 main protease reveal that several modified MGP compounds exhibit higher binding energies than established antiviral drugs like tetracycline, indicating their potential as therapeutic agents .

Pharmacokinetics and Toxicity Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that many synthesized MGP derivatives possess favorable pharmacokinetic properties, suggesting low toxicity and good bioavailability. These findings are crucial for the development of new antimicrobial and anticancer therapies based on MGP .

Antiviral Applications

A recent study focused on the antiviral properties of MGP derivatives against SARS-CoV-2 showed that specific esters could effectively inhibit viral replication by targeting the main protease enzyme essential for viral maturation . The study utilized molecular dynamics simulations to validate the stability and interaction profiles of these compounds within the active site of the protease.

Antifungal Efficacy

Another case study evaluated the effectiveness of various MGP esters against fungal pathogens. The results indicated that compounds with longer aliphatic chains exhibited superior antifungal activity compared to their shorter counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .

作用机制

The mechanism of action of methyl-3,4-O-carbonyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For example, its esters have been shown to interact strongly with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds . This interaction inhibits the protease’s activity, potentially preventing viral replication. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

相似化合物的比较

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:

Methyl beta-D-galactopyranoside: A simpler derivative without the carbonyl group, used as a starting material for the synthesis of more complex derivatives.

Methyl alpha-D-galactopyranoside: An isomer with different stereochemistry, which can exhibit different biological activities.

Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Another derivative with a different acyl group, used in similar applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.

生物活性

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside (M3,4-OG) is a carbohydrate derivative that has garnered attention for its diverse biological activities. This compound belongs to the class of organic compounds known as pyranodioxins and has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent.

M3,4-OG can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions allow for the modification of its functional groups, potentially enhancing its biological activity. Common reagents utilized in these reactions include acyl halides and reducing agents like sodium borohydride, often in solvents such as dichloromethane under controlled conditions.

The biological activity of M3,4-OG is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to interact with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds. This interaction suggests that M3,4-OG could serve as a potential inhibitor of viral replication .

Antimicrobial Activity

Research indicates that M3,4-OG exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial and fungal strains. For instance, methyl β-D-galactopyranoside (MGP) analogs derived from M3,4-OG showed promising antifungal activity compared to their antibacterial properties, with higher effectiveness noted against fungal pathogens .

Table 1: Antimicrobial Activity of M3,4-OG Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| M3,4-OG | Bacillus subtilis | Moderate |

| MGP Esters | Escherichia coli | High |

| MGP Esters | Candida albicans | High |

Antiviral Properties

In addition to its antimicrobial effects, M3,4-OG has been investigated for its antiviral properties. Studies have highlighted its potential as an inhibitor of the SARS-CoV-2 protease enzyme. The binding energy of M3,4-OG derivatives was found to be superior to that of established antiviral drugs like tetracycline and fluconazole .

Case Study: Inhibition of SARS-CoV-2 Protease

A study conducted on various galactopyranoside esters demonstrated that certain derivatives of M3,4-OG exhibited higher binding affinity towards the SARS-CoV-2 main protease than traditional inhibitors. The results indicated that these compounds could significantly reduce viral replication in vitro .

Additional Biological Activities

M3,4-OG also shows promise in other biological areas:

- Antioxidant Activity : Preliminary studies suggest that derivatives have antioxidant properties which could contribute to their overall therapeutic potential .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications could enhance their efficacy against cancer cell lines .

属性

IUPAC Name |

(3aS,4R,6R,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-6-methoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOQQXXQNRVOI-XUUWZHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C2C(C(O1)CO)OC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]2[C@H]([C@H](O1)CO)OC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。